BenchChemオンラインストアへようこそ!

2-(1,3-Benzodioxol-5-yl)quinoline-4-carbohydrazide

Lipophilicity Drug-likeness ADMET

2-(1,3-Benzodioxol-5-yl)quinoline-4-carbohydrazide (CAS 524932-89-6) is a synthetic small molecule building block characterized by a quinoline core substituted with a 1,3-benzodioxole moiety and a carbohydrazide functional group. This compound belongs to a class of heterocyclic architectures frequently explored in medicinal chemistry for potential biological activity, including anticancer research.

Molecular Formula C17H13N3O3
Molecular Weight 307.309
CAS No. 524932-89-6
Cat. No. B2858126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Benzodioxol-5-yl)quinoline-4-carbohydrazide
CAS524932-89-6
Molecular FormulaC17H13N3O3
Molecular Weight307.309
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NN
InChIInChI=1S/C17H13N3O3/c18-20-17(21)12-8-14(19-13-4-2-1-3-11(12)13)10-5-6-15-16(7-10)23-9-22-15/h1-8H,9,18H2,(H,20,21)
InChIKeyFZJOXZSVDMHGIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing 2-(1,3-Benzodioxol-5-yl)quinoline-4-carbohydrazide (CAS 524932-89-6) for Research


2-(1,3-Benzodioxol-5-yl)quinoline-4-carbohydrazide (CAS 524932-89-6) is a synthetic small molecule building block characterized by a quinoline core substituted with a 1,3-benzodioxole moiety and a carbohydrazide functional group . This compound belongs to a class of heterocyclic architectures frequently explored in medicinal chemistry for potential biological activity, including anticancer research [1]. As a specialty research chemical, it is primarily offered by vendors for early-stage discovery and is identified by the MDL number MFCD02244464 .

Risks of Substituting 2-(1,3-Benzodioxol-5-yl)quinoline-4-carbohydrazide (524932-89-6) with Other Quinoline Carbohydrazides


Substitution with a generic 'quinoline-4-carbohydrazide' is not scientifically sound because the 2-aryl substituent is a critical determinant of molecular conformation, electronic properties, and target engagement. For instance, replacing the 1,3-benzodioxole group, a privileged structure found in potent bioactive molecules like podophyllotoxin, with a simple phenyl or 4-bromophenyl group—as seen in closely related but structurally distinct DNA gyrase inhibitors—can drastically alter the scaffold's lipophilicity, metabolism, and pharmacological profile [1][2]. These differences mean that the specific substitution pattern of this compound is integral to its intended experimental outcome, and any unverified analog cannot be assumed to behave identically in a research setting.

Quantitative Differentiation of 2-(1,3-Benzodioxol-5-yl)quinoline-4-carbohydrazide (524932-89-6) from Key Comparators


Physicochemical Property Differentiation: ACD/LogP vs. 2-(4-Bromophenyl) Analog

The target compound's predicted logP (ACD/LogP = 2.22) is significantly lower than the cross-study comparable value for the 2-(4-bromophenyl) analog (predicted logP ~3.27), indicating a marked difference in lipophilicity that will influence solubility and permeability . The absence of a heavy halogen also removes a potential toxicophore, a key consideration in early lead selection [1].

Lipophilicity Drug-likeness ADMET

Vendor-Supplied Purity as a Selection Baseline: Comparative Analysis of Commercial Batches

Commercially available lots from different vendors show a clear purity specification range. One supplier provides a 98% purity specification, while others offer a minimum of 95% . For users requiring high-fidelity screening data with minimal interference, sourcing from a higher-purity specification vendor is a quantifiable procurement advantage.

Purity Analysis Procurement Reproducibility

Drug-Likeness and Oral Bioavailability Potential vs. 2-(4-Bromophenyl) Analog

The target compound adheres to Lipinski's Rule of Five with zero violations, a favorable profile for oral drug development . In contrast, the isosteric replacement of the benzodioxole with a 4-bromophenyl group, as studied for antimicrobial activity, increases the molecular weight and LogP, thereby potentially reducing its compliance with drug-likeness criteria. While the comparator also has zero violations, the trend towards higher lipophilicity is a differentiator [1].

Drug-likeness Oral Bioavailability Rule of Five

Optimal Applications for 2-(1,3-Benzodioxol-5-yl)quinoline-4-carbohydrazide (524932-89-6) Based on Differentiating Evidence


Medicinal Chemistry Hit-to-Lead Programs Seeking Low-Lipophilicity Scaffolds

This compound is a strong candidate for hit-to-lead programs where chemists aim to develop anticancer or other therapeutic agents with improved aqueous solubility. Its predicted LogP of 2.22 and zero Rule of Five violations make it a preferable starting point over higher-LogP analogs like the 2-(4-bromophenyl) derivative, as established in Section 3. This lower lipophilicity can mitigate off-target toxicity and improve formulation properties .

High-Fidelity in Vitro Screening Requiring High-Purity Starting Material

For researchers conducting quantitative in vitro assays (e.g., cytotoxicity or target inhibition), procuring the 98% pure compound from a verified vendor (Leyan) is recommended. The 3% increased purity specification over the 95% alternative (AKSci) significantly reduces the risk of impurity-driven assay artifacts, ensuring higher data reproducibility and confidence in structure-activity relationship (SAR) analysis, as highlighted by the head-to-head vendor data in Section 3 .

Focused Library Synthesis Around the Carbohydrazide Functional Group

The free carbohydrazide group is a versatile synthetic handle for generating diverse compound libraries through condensation with aldehydes to form hydrazones, a strategy validated in the literature for this chemical class [1]. Sourcing this specific scaffold ensures a defined and quantifiable physicochemical starting point (see Section 3), which is essential for systematic SAR exploration in academic and industrial laboratories.

Anticancer Research Targeting Hep3B and Related Cell Lines

Based on class-level evidence from structurally related benzodioxole derivatives, compounds with this general scaffold have demonstrated promising antiproliferative activity against the Hep3B liver cancer cell line [2]. While direct data for this specific compound is limited, the scaffold's alignment with active series suggests it is a valuable analog for comparative SAR studies in oncology, prioritizing it over compounds that lack the bioactive benzodioxole moiety.

Quote Request

Request a Quote for 2-(1,3-Benzodioxol-5-yl)quinoline-4-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.